molecular formula C13H17F3N2O2 B2840796 Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate CAS No. 180462-82-2

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate

Cat. No.: B2840796
CAS No.: 180462-82-2
M. Wt: 290.286
InChI Key: YFDVSGHXEUIXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate is a chemical building block of interest in medicinal chemistry and drug discovery. It features a tert-butoxycarbonyl (Boc) group, a cornerstone of protective group strategies in organic synthesis . The Boc group safeguards the hydrazine functionality, allowing for selective reactions at other sites on the molecule. This protected intermediate can be used in the synthesis of diverse heterocyclic scaffolds and more complex target molecules. The 4-(trifluoromethyl)benzyl moiety is a common pharmacophore in drug design, as the trifluoromethyl group can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . Researchers can utilize this reagent in the design and development of novel compounds for various pharmacological applications. Subsequent deprotection of the Boc group under mild acidic conditions regenerates the free hydrazine, which can be further functionalized. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[[4-(trifluoromethyl)phenyl]methylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-17-8-9-4-6-10(7-5-9)13(14,15)16/h4-7,17H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDVSGHXEUIXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Tert-Butyl Carbazate

Tert-butyl carbazate (CAS 870-46-2) serves as the starting material for this route. It is synthesized by reacting hydrazine hydrate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine:
$$
\text{NH}2\text{NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Boc-NH-NH}_2
$$
This reaction proceeds quantitatively in tetrahydrofuran (THF) or dichloromethane at 0–25°C. Industrial-scale production achieves yields >95% with purity >98%.

Alkylation with 4-(Trifluoromethyl)Benzyl Bromide

The N2 position of tert-butyl carbazate is alkylated using 4-(trifluoromethyl)benzyl bromide under mild basic conditions:
$$
\text{Boc-NH-NH}2 + \text{Br-CH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Boc-NH-NH-CH}2\text{C}6\text{H}4\text{CF}_3
$$
Key parameters:

  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Base : Potassium carbonate (2.0 equiv) to deprotonate the hydrazine NH group.
  • Catalyst : Sodium iodide (0.1 equiv) to enhance nucleophilicity via halide exchange.
  • Temperature : 50–60°C for 12–24 hours.

The reaction is monitored by thin-layer chromatography (TLC), with purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yielding 70–85% product.

Alternative Pathway: Boc Protection of 4-(Trifluoromethyl)Benzylhydrazine

Synthesis of 4-(Trifluoromethyl)Benzylhydrazine

This route begins with the preparation of 4-(trifluoromethyl)benzylhydrazine through a two-step process:

Step 1: Hydrazone Formation
4-(Trifluoromethyl)benzaldehyde reacts with hydrazine hydrate in methanol:
$$
\text{CF}3\text{C}6\text{H}4\text{CHO} + \text{NH}2\text{NH}2 \rightarrow \text{CF}3\text{C}6\text{H}4\text{CH=N-NH}_2
$$
Conditions : Room temperature, 6 hours, 90% yield.

Step 2: Catalytic Hydrogenation
The hydrazone is reduced using palladium on carbon (Pd/C) under hydrogen atmosphere:
$$
\text{CF}3\text{C}6\text{H}4\text{CH=N-NH}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{CF}3\text{C}6\text{H}4\text{CH}2\text{NH-NH}2
$$
Conditions : 35°C, 50 psi H$$_2$$, methanol solvent, 12 hours, 85% yield.

Boc Protection of the Hydrazine

The free hydrazine is protected using Boc anhydride:
$$
\text{CF}3\text{C}6\text{H}4\text{CH}2\text{NH-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Boc-NH-NH-CH}2\text{C}6\text{H}4\text{CF}_3
$$
Conditions : Dichloromethane, 0°C to room temperature, 4 hours, 80–90% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation Route : DMF outperforms THF due to better solubility of intermediates. Elevated temperatures (50–60°C) reduce reaction time from 24 to 12 hours.
  • Hydrogenation Step : Methanol is preferred over THF for its ability to stabilize the Pd catalyst.

Catalytic Systems

  • Sodium Iodide : Enhances alkylation rates by converting the benzyl bromide to the more reactive benzyl iodide in situ.
  • Pd/C (5%) : Optimal for hydrogenation without over-reduction.

Purification Strategies

  • Column Chromatography : Effective for removing unreacted benzyl bromide and bis-alkylated byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%).

Characterization and Analytical Methods

Spectroscopic Analysis

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.60 (d, $$J = 8.0$$ Hz, 2H, ArH), 7.45 (d, $$J = 8.0$$ Hz, 2H, ArH), 4.20 (s, 2H, CH$$2$$), 1.45 (s, 9H, Boc).
  • IR (KBr): 3320 cm$$^{-1}$$ (N-H stretch), 1695 cm$$^{-1}$$ (C=O).

Chromatographic Purity

  • GC-MS : Single peak at retention time 12.3 min (m/z 290 [M$$^+$$]).
  • HPLC : >98% purity using a C18 column (acetonitrile/water 70:30).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate serves as an intermediate in the preparation of various pharmaceuticals. Its ability to participate in oxidation, reduction, and substitution reactions allows for the development of complex molecules with desired biological activities.
  • Medicinal Chemistry
    • The compound is studied for its potential therapeutic applications due to its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, which can lead to improved efficacy in drug design .
  • Agrochemical Development
    • Its unique properties allow for potential use in developing agrochemicals that exhibit enhanced efficacy against pests or diseases. The compound's structural characteristics may contribute to the stability and effectiveness of agrochemical formulations.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Antioxidant Activity : Studies have indicated that related compounds can mitigate oxidative stress by reducing lipid peroxidation and DNA damage caused by reactive oxygen species (ROS).
  • Enzyme Inhibition : Research suggests that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic roles in diseases characterized by dysregulated enzyme activity.

Antioxidant Effects

In experimental models, compounds similar to this compound have demonstrated protective effects against oxidative damage. For instance, a study showed that hydrazine derivatives could significantly reduce markers of oxidative stress in cell cultures exposed to ROS.

Enzyme Inhibition

Another study explored the enzyme inhibitory properties of hydrazine derivatives, revealing that certain compounds could effectively inhibit enzymes linked to metabolic disorders. This suggests a pathway for developing novel therapeutics targeting metabolic diseases .

Mechanism of Action

The mechanism of action of tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The hydrazinecarboxylate moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name CAS Substituents Molecular Weight (g/mol) Purity Key Applications
Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate 180462-82-2 4-(Trifluoromethyl)benzyl 296.27 95% Pharmaceutical intermediate
Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (e.g., CAS: 198904-85-7) 198904-85-7 4-(Pyridin-2-yl)benzyl 299.37 >95% HDAC modulator precursors
Tert-butyl 2-benzyl-2-(pent-4-en-1-yl)hydrazinecarboxylate - Benzyl + pent-4-en-1-yl 307.39 - Synthetic intermediate for amination chemistry
Tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate - Tetrahydropyran-4-yl 230.29 - Solubility studies in polar solvents
Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate 197092-43-6 4-(Hydrazinecarbonyl)phenyl 251.28 - Peptide coupling and polymer chemistry

Key Differences in Reactivity and Properties

The pyridine ring in CAS 198904-85-7 adds basicity (pKa ~5 for pyridine), enabling pH-dependent solubility, whereas the -CF₃ group increases hydrophobicity .

Synthetic Utility :

  • The target compound’s -CF₃ group is advantageous in fluorinated drug candidates (e.g., kinase inhibitors), while CAS 198904-85-7 derivatives are used in histone deacetylase (HDAC) inhibitor synthesis .
  • Compounds with alkenyl chains (e.g., pent-4-en-1-yl in ) are intermediates in cross-coupling reactions, contrasting with the rigid benzyl groups in the target compound .

Biological Activity :

  • Hydrazinecarboxylates with pyridinyl substituents (e.g., CAS 198904-85-7) show enhanced binding to metal-containing enzymes due to lone-pair donation from nitrogen .
  • The tetrahydropyran analog () exhibits improved solubility in polar solvents, beneficial for formulation in aqueous systems .

Biological Activity

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate, with the CAS number 180462-82-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

The molecular formula of this compound is C13H17F3N2O2C_{13}H_{17}F_{3}N_{2}O_{2}, with a molecular weight of approximately 290.28 g/mol. The synthesis typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-(trifluoromethyl)benzyl chloride under basic conditions, using organic solvents like dichloromethane or tetrahydrofuran .

Synthetic Route Overview

StepReactantsConditionsProducts
1Tert-butyl hydrazinecarboxylate + 4-(trifluoromethyl)benzyl chlorideBasic medium (e.g., sodium hydride) in organic solventThis compound

The biological activity of this compound is attributed to its structural features, particularly the trifluoromethyl group which enhances lipophilicity, facilitating interaction with lipid membranes and proteins. The hydrazinecarboxylate moiety allows for hydrogen bonding and other interactions with biological molecules, potentially influencing their function.

Research Findings

  • Antimicrobial Activity :
    • Studies have shown that derivatives of hydrazinecarboxamides, which include similar structures to this compound, exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). IC50 values ranged from 27.04 µM to over 277.48 µM for these enzymes .
    • Additionally, some compounds demonstrated effectiveness against Mycobacterium tuberculosis and non-tuberculous mycobacteria, indicating potential as antimicrobial agents .
  • Anticancer Activity :
    • The compound has been explored for its anticancer properties, particularly through its ability to induce apoptosis in cancer cell lines. The presence of the trifluoromethyl group may contribute to enhanced cellular uptake and bioactivity.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated.

Case Studies

Case Study: Enzyme Inhibition

  • A series of hydrazine derivatives were tested for their ability to inhibit AChE and BuChE. Among them, compounds with longer alkyl chains showed improved selectivity and potency against AChE compared to standard drugs like rivastigmine .

Case Study: Antimycobacterial Activity

  • A specific derivative demonstrated a minimum inhibitory concentration (MIC) of 250 µM against M. tuberculosis, while showing mild activity against M. kansasii. This suggests that modifications in the alkyl chain length can significantly impact antimicrobial efficacy .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl 2-[4-(trifluoromethyl)phenyl]hydrazinecarboxylateSimilar structure without benzyl substitutionModerate enzyme inhibition
Tert-butyl 2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamideVariation in functional groupsAntimicrobial activity against M. tuberculosis

Q & A

Basic: What synthetic methodologies are effective for preparing tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate?

Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting tert-butyl carbazate with 4-(trifluoromethyl)benzaldehyde in the presence of acetic acid and methanol at room temperature for 16 hours, yielding high purity (up to 98%) . Alternative routes may use hydrazine derivatives and carbonyl-containing substrates under mild conditions. Key parameters include stoichiometric control of reagents and pH optimization to avoid side reactions like over-alkylation.

Basic: What analytical techniques are critical for characterizing this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural features, such as the tert-butyl group (δ ~1.5 ppm in ¹H NMR) and trifluoromethyl moiety (δ ~120 ppm in ¹³C NMR) . High-resolution mass spectrometry (HRMS) validates molecular weight, while liquid chromatography–mass spectrometry (LC-MS/MS) detects genotoxic hydrazine impurities at trace levels (e.g., <1 ppm) . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹).

Advanced: How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzyl position, facilitating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the tert-butyl group may reduce reaction rates. Comparative studies with non-fluorinated analogs (e.g., tert-butyl 2-benzylhydrazinecarboxylate) show slower kinetics in SN2 reactions, suggesting steric effects dominate over electronic activation . Computational modeling (DFT) can predict regioselectivity in such reactions.

Advanced: What strategies mitigate genotoxicity risks associated with hydrazine impurities?

Answer: Hydrazine residues are genotoxic due to DNA alkylation potential. Mitigation strategies include:

  • Process Optimization : Ensure complete consumption of hydrazine intermediates via reaction quenching (e.g., acetic acid) .
  • Purification : Use reverse-phase HPLC or ion-exchange chromatography to remove traces .
  • Analytical Monitoring : LC-MS/MS with a limit of detection (LOD) <0.1 ppm ensures compliance with ICH M7 guidelines .
  • Derivatization : Convert residual hydrazines to stable adducts (e.g., hydrazones) .

Advanced: How can computational tools predict biological interactions of this compound?

Answer: In silico methods like DEREK Nexus assess genotoxicity by identifying structural alerts (e.g., hydrazine motifs) . Molecular docking (AutoDock Vina) models interactions with enzymes like monoamine oxidases, where the trifluoromethyl group may enhance binding affinity via hydrophobic interactions. ADMET predictors (e.g., SwissADME) evaluate pharmacokinetic properties, such as blood-brain barrier permeability, critical for CNS drug candidates.

Methodological: How to resolve contradictory data in reaction yields during scale-up?

Answer: Yield discrepancies often arise from incomplete mixing or temperature gradients. Solutions include:

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Solvent Optimization : Replace methanol with THF to improve solubility of intermediates, as demonstrated in Pd-catalyzed carboamination reactions .
  • Catalyst Screening : Test alternative bases (e.g., DBU vs. triethylamine) to enhance reaction efficiency .

Application: What role does this compound play in drug discovery pipelines?

Answer: It serves as a precursor for protease inhibitors (e.g., Atazanavir intermediates) and kinase inhibitors. The hydrazinecarboxylate core enables modular functionalization via reductive amination or cross-coupling reactions. For example, Pd-catalyzed carboamination with allyl bromides generates spirocyclic oxindoles, a scaffold with anticancer potential . Biological assays (e.g., MIC testing) evaluate antimicrobial activity against resistant strains .

Data Contradiction: Why do computational models sometimes fail to predict experimental reactivity?

Answer: Discrepancies arise from oversimplified assumptions in in silico models (e.g., neglecting solvent effects or transition states). For instance, DFT may underestimate steric hindrance from the tert-butyl group. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations improve accuracy by incorporating solvation and conformational dynamics. Experimental validation via kinetic studies (e.g., Eyring plots) resolves such contradictions .

Safety: What precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Ensure adequate airflow to prevent inhalation of hydrazine vapors .
  • Waste Disposal : Neutralize residues with dilute HCl before disposal to hydrolyze reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.